molecular formula C15H13ClFNOS B2881416 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide CAS No. 882749-03-3

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide

Cat. No. B2881416
CAS RN: 882749-03-3
M. Wt: 309.78
InChI Key: VMPWWHCAJLCRJH-UHFFFAOYSA-N
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Description

“2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide” is a chemical compound with the molecular formula C15H13ClFNOS . It has a molecular weight of 309.786 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central acetamide group, with a 4-chlorophenylsulfanyl group and a 4-fluorobenzyl group attached . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 500.1±50.0 °C at 760 mmHg . The flash point is 256.2±30.1 °C .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c16-12-3-7-14(8-4-12)20-10-15(19)18-9-11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPWWHCAJLCRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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